6-Fluoro-5-methyl-2-oxindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100487-75-0 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-fluoro-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
KWXPDYCLJCAFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 5 Methyl 2 Oxindole and Its Analogues
De Novo Synthesis Approaches to the 6-Fluoro-5-methyl-2-oxindole Scaffold
De novo synthesis involves building the heterocyclic ring system from acyclic or simpler cyclic precursors. This approach is often favored when the required starting materials are readily available and allows for the early introduction of key substituents, which can simplify purification and avoid issues with regioselectivity in later steps.
Cyclization Reactions for Oxindole (B195798) Ring Formation
The formation of the 2-oxindole core is the key step in any de novo synthesis. A variety of cyclization strategies have been developed, many of which rely on transition-metal catalysis to facilitate the crucial bond-forming step.
One of the most powerful and versatile methods is the Palladium-catalyzed intramolecular Heck reaction . This reaction typically involves the cyclization of an alkene-tethered aryl halide. nih.govresearchgate.net For oxindole synthesis, an N-acyl- or N-carbamoyl-2-haloaniline derivative containing an α,β-unsaturated moiety is often used. The palladium catalyst facilitates an intramolecular C-C bond formation to construct the five-membered ring. organic-chemistry.org Variations of this method, such as tandem Heck-reduction-cyclization sequences, have been developed to streamline the process from simple starting materials like diazonium salts. acs.org
Another significant palladium-catalyzed approach involves the cyclization of 2-(alkynyl)aryl isocyanates with various nucleophiles, which can stereoselectively form 3-alkylideneoxindoles. acs.org Additionally, the intramolecular α-arylation of amides, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, provides a direct route to the oxindole ring from α-haloacetanilides. organic-chemistry.org
Beyond palladium catalysis, other methods include radical cyclizations and acid-catalyzed cyclizations of suitable aniline (B41778) derivatives. For instance, an N-haloaniline can react with β-thio esters to form an ortho-substituted aniline, which then undergoes acid-catalyzed ring closure to yield a 3-thioether-2-oxindole, a precursor that can be reduced to the parent oxindole. google.com
| Cyclization Method | Typical Precursor | Catalyst/Reagent | Key Transformation |
|---|---|---|---|
| Intramolecular Heck Reaction | N-Acryloyl-2-haloaniline | Palladium(0) complex (e.g., Pd(OAc)₂) | Intramolecular C-C bond formation |
| Amide α-Arylation | α-Chloroacetanilide | Palladium(0) complex + Ligand (e.g., Biarylphosphine) | Intramolecular C-N bond formation |
| Acid-Catalyzed Cyclization | ortho-(thio-ether)alkylaniline | Strong Acid (e.g., HCl) | Intramolecular cyclization/dehydration |
| Palladium-Catalyzed Cyclization | 2-(Alkynyl)aryl isocyanate | Palladium(0) complex | Intramolecular C-C and intermolecular C-N bond formation |
Incorporation of Fluorine and Methyl Groups during Ring Closure
To synthesize this compound specifically, the ideal de novo approach begins with a precursor that already contains the requisite 4-fluoro and 3-methyl substitution pattern on the aniline ring. A highly effective strategy involves the synthesis and subsequent reduction of the corresponding isatin (B1672199) (1H-indole-2,3-dione).
The direct precursor, 5-fluoro-6-methylisatin , is a known compound. appchemical.com The synthesis of this isatin would typically start from 4-fluoro-3-methylaniline . Following classical isatin synthesis protocols, such as the Sandmeyer isatin synthesis, the aniline is first reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield 5-fluoro-6-methylisatin.
Once the isatin is obtained, the final step is the selective reduction of the C3-carbonyl group. A common and effective method for this transformation is the Wolff-Kishner reduction or its variants, using hydrazine (B178648) hydrate. This reaction chemoselectively reduces the ketone at the 3-position, leaving the C2-amide carbonyl intact, to afford the target molecule, this compound.
Functionalization and Derivatization Strategies for Pre-formed Oxindole Systems
An alternative to de novo synthesis is the modification of a readily available, pre-formed oxindole scaffold. This approach is particularly useful in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies. For the synthesis of this compound, this would involve starting with 5-methyl-2-oxindole and introducing a fluorine atom at the C6 position.
Regioselective Fluorination Methods on Oxindole Nuclei
Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a significant synthetic challenge. The electronic properties of the existing substituents on the oxindole ring direct the position of electrophilic attack, while nucleophilic substitution requires the pre-installation of a suitable leaving group. The amide group of the oxindole is an ortho-, para-director, while the methyl group at C5 is also an ortho-, para-director. Therefore, for a substrate like 5-methyl-2-oxindole, the C6 position is sterically accessible and electronically activated towards electrophilic substitution.
Electrophilic fluorination involves the reaction of a nucleophilic substrate, in this case, the electron-rich aromatic ring of the oxindole, with an electrophilic source of fluorine ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than elemental fluorine. chinesechemsoc.org
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) . alfa-chemistry.combrynmawr.edu These reagents have proven effective for the fluorination of a wide range of aromatic and heterocyclic compounds. researchgate.net The reaction typically proceeds by direct attack of the aromatic ring onto the electrophilic fluorine atom of the N-F reagent. The reactivity and selectivity can be influenced by the choice of solvent and the presence of Lewis or Brønsted acids. For the C-H fluorination of 5-methyl-2-oxindole, the electron-donating effects of the amide nitrogen and the C5-methyl group would direct the incoming electrophile to the C6 position.
| Reagent Name | Abbreviation | Characteristics | Typical Application |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid; soluble in many organic solvents. | Fluorination of arenes, enolates, and amides. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable, and commercially available salt. | Fluorination of electron-rich arenes and heterocycles. chinesechemsoc.org |
Nucleophilic fluorination offers a complementary strategy that relies on the displacement of a leaving group from the aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). This process, known as nucleophilic aromatic substitution (SNAr), is typically challenging on unactivated aryl rings. nih.gov The rate-determining step is the initial attack of the nucleophile, which is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
To synthesize this compound via this route, one would first need to prepare a precursor such as 6-bromo-5-methyl-2-oxindole or 6-iodo-5-methyl-2-oxindole. The subsequent halogen exchange (Halex) reaction requires a source of fluoride anion, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. acsgcipr.org
The efficiency of these reactions can often be improved by using transition-metal catalysts. Palladium- and copper-based catalytic systems have been developed to facilitate the nucleophilic fluorination of aryl bromides and iodides under milder conditions than traditional SNAr. nih.govacs.orgacs.org These methods involve an oxidative addition/reductive elimination cycle at the metal center and have broadened the scope of nucleophilic fluorination to include less-activated aromatic systems.
Transition-Metal-Catalyzed Fluorination
The direct, enantioselective fluorination of the C-3 position of oxindoles is a powerful strategy for creating chiral fluorine-containing molecules. Transition metals, particularly palladium and scandium, have been instrumental in developing such transformations.
Palladium(II) complexes have been successfully employed as catalysts for the enantioselective fluorination of 3-substituted oxindoles. For instance, a catalyst system using a BINAP-derived palladium complex can achieve this transformation. rsc.org In a similar vein, axially chiral C2-symmetric N-heterocyclic carbene (NHC) palladium complexes have been utilized, affording fluorinated products in excellent yields, although with variable enantioselectivities. rsc.org
Beyond palladium, complexes of other transition metals have proven highly effective. Feng and colleagues developed a highly enantioselective fluorination method for N–H-free 3-substituted oxindoles using a Scandium(III)/N,N'-dioxide complex as the catalyst. rsc.org This system, which employs N-fluorobenzenesulfonimide (NFSI) as the fluorine source under basic conditions, produces a range of 3-aryl- and 3-alkyl-3-fluoro-2-oxindoles with outstanding yields and enantioselectivities, often reaching 89–99% ee. rsc.org
| Catalyst System | Substrate Type | Fluorine Source | Typical Yield | Enantioselectivity (ee) | Reference |
| Pd-BINAP Complex | 3-Substituted Oxindole | Electrophilic F+ | High | Moderate | rsc.org |
| Pd-NHC Complex | 3-Substituted Oxindole | Electrophilic F+ | Excellent | Low to Moderate | rsc.org |
| Sc(III)/N,N'-dioxide | N-H Free 3-Substituted Oxindole | NFSI | Excellent | 89-99% | rsc.org |
Carbene-Mediated Fluorination
While purely carbene-catalyzed fluorinations are less common, N-heterocyclic carbenes (NHCs) play a crucial role as ligands in transition-metal-catalyzed systems, modulating the reactivity and selectivity of the metal center. In the context of fluorination, NHCs have been incorporated into palladium catalysts to enhance their performance.
For example, Shi and co-workers described an enantioselective asymmetric fluorination of oxindoles using an axially chiral C2-symmetric NHC palladium complex. rsc.org In this catalytic cycle, the NHC ligand binds to the palladium center, creating a specific chiral environment that influences the approach of the oxindole enolate and the electrophilic fluorine source. This coordination is critical for inducing stereoselectivity in the C-F bond-forming step. While the metal is the active center for the catalysis, the carbene ligand is indispensable for achieving asymmetry. rsc.org
Introduction of Methyl Substituents at Specific Aromatic Positions
The synthesis of this compound typically relies on a strategy where the substituted aromatic ring is constructed prior to the formation of the oxindole core. The most common approach involves starting with a pre-functionalized aniline derivative, such as 4-fluoro-3-methylaniline. This precursor, already containing the required fluorine and methyl groups at the correct positions, can then be elaborated into the bicyclic oxindole structure through established methods like the Gassman or Stolle synthesis.
While late-stage C-H functionalization of the parent oxindole aromatic ring represents a more atom-economical and modern approach, direct and regioselective C-H methylation of the benzene (B151609) portion of the oxindole core remains a significant synthetic challenge. Methodologies for the direct C-3 methylation of oxindoles are known, but selective methylation at the C-5 position of an existing 6-fluoro-2-oxindole is not a commonly reported transformation. nih.gov Research into transition-metal-catalyzed C-H activation could potentially provide pathways to such modifications in the future.
Diversification at the C-3 Position: Spirocyclic Oxindoles and Alkylation
The C-3 position of the oxindole ring is a hub for synthetic diversification due to the acidity of its methylene (B1212753) protons, enabling the introduction of a wide array of substituents and the construction of complex three-dimensional structures.
Spirocyclic oxindoles, which feature a quaternary carbon at the C-3 position as part of two fused rings, are prominent motifs in many biologically active molecules. nih.govrsc.orgsemanticscholar.org Their synthesis often relies on stereoselective cycloaddition reactions.
A prevalent strategy is the [3+2] cycloaddition (or formal [3+2] cycloaddition) reaction. This can be achieved by reacting 3-alkylidene oxindoles, which act as the two-atom component, with various three-atom components (1,3-dipoles). For instance, Knipe and co-workers developed an efficient enantioselective formal [3+2] cycloaddition to create trifluoromethyl-containing spirocyclic oxindoles with four contiguous stereocenters. nih.gov Similarly, bifunctional hydrogen-bonding thiourea (B124793) catalysts have been used to promote the dearomative enantioselective [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2-nitrobenzothiophenes, affording CF₃-embedded spirocyclic oxindoles in high yield and excellent stereoselectivity. nih.gov Organocatalysis has also been employed in the double spirocyclization of 3-isothiocyanato oxindoles with arylidene-Δ²-pyrrolin-4-ones. semanticscholar.org
Prins cyclizations offer another route to spiro-oxindoles. This method involves the reaction of homoallylic alcohols with isatin ketals to stereoselectively form spirocyclic oxindole pyran frameworks. acs.org Furthermore, oxidative ring contraction serves as a distinct approach for synthesizing spiro-oxindoles from larger ring systems. benthamdirect.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Spirocycle Formed | Reference |
| Dearomative [3+2] Cycloaddition | Isatin Ketimines, 2-Nitrobenzothiophenes | Chiral Thiourea Catalyst | Spiro[oxindole-thiophene] | nih.gov |
| Double Spirocyclization | 3-Isothiocyanato Oxindoles, Pyrrolin-4-ones | Organocatalyst (e.g., DABCO) | Spiro[oxindole-pyrrolidine-thiazolidine] | semanticscholar.org |
| Prins Cyclization | Isatin Ketals, Homoallylic Alcohols | Lewis Acid | Spiro[oxindole-pyran] | acs.org |
Introducing alkyl groups at the C-3 position is a fundamental modification of the oxindole scaffold. Classical methods involve the generation of an oxindole enolate or dianion, followed by reaction with an alkyl halide. The formation of the oxindole dianion, using strong bases like n-butyllithium in the presence of TMEDA, allows for regioselective C-3 alkylation of N-unsubstituted oxindoles. tandfonline.com
More recent and environmentally benign methods utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In this approach, a catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then undergoes an aldol-type condensation with the oxindole. The catalyst then returns the hydrogen to reduce the resulting double bond. A Pt/CeO₂ catalyst has been shown to be highly effective for the selective C-3 alkylation of oxindoles with a wide range of alcohols under additive-free conditions. rsc.org
A metal-free alternative for direct C-3 alkylation has also been developed using the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govacs.org This catalyst activates amine-based alkylating agents by mediating the heterolytic cleavage of an α-nitrogen C–H bond, generating an iminium ion that is then attacked by the nucleophilic C-3 position of the oxindole. acs.org This method avoids common side reactions like N-alkylation or dialkylation. nih.gov
N-Substitution and Aromatic Ring Modifications
Further functionalization of the oxindole core can be achieved by modifying the amide nitrogen (N-1) or by altering the structure of the aromatic ring itself.
N-substitution is frequently used to protect the N-H group, improve solubility, or introduce functionalities that modulate biological activity. Standard protecting groups like tert-butoxycarbonyl (Boc) are commonly installed. nih.gov Alkylation or arylation of the nitrogen can be achieved under basic conditions using appropriate alkyl or aryl halides. A recently developed method for monoselective N-methylation utilizes phenyl trimethylammonium iodide as a solid methylating agent under mild basic conditions, offering a safe and convenient protocol. acs.org In many catalytic processes, the nature of the N-substituent is critical; for example, N-benzoyl protection can be crucial for activating the oxindole in certain cycloaddition reactions. rsc.org
Advanced modifications of the aromatic ring can dramatically alter the core scaffold. A notable example is the regiodivergent ring-expansion of oxindoles to quinolinones. nih.govacs.org By selecting different reaction conditions, it is possible to transform the oxindole skeleton into regioisomeric quinolinone products, providing a powerful tool for generating structural diversity and facilitating structure-activity relationship studies. nih.gov This transformation represents a significant skeletal editing process that goes beyond simple peripheral functionalization.
N-Alkylation and N-Arylation Strategies
The nitrogen atom of the oxindole ring is a key position for introducing molecular diversity. Both N-alkylation and N-arylation strategies are pivotal for the synthesis of a wide array of analogues.
N-Alkylation:
The N-alkylation of oxindoles, including this compound, is typically achieved under basic conditions to deprotonate the nitrogen, forming a nucleophilic anion that subsequently reacts with an alkylating agent. Common bases employed include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), with the choice of base and solvent influencing the reaction's efficiency.
Recent advancements have focused on the development of more selective and efficient catalytic systems. For instance, iron-catalyzed N-alkylation of indolines with alcohols has been reported, a process that can be extended to the synthesis of N-alkylated indoles after an oxidation step. nih.gov This "borrowing hydrogen" methodology offers a greener alternative to traditional methods that rely on stoichiometric amounts of strong bases and alkyl halides. While direct examples on this compound are not prevalent in the literature, the general applicability of these methods to substituted indolines suggests their potential utility for this specific scaffold. nih.gov
N-Arylation:
The introduction of an aryl group at the nitrogen atom of the oxindole core is a significant transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are the most extensively studied for this purpose.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of a broad range of nitrogen-containing heterocycles, including indoles. organic-chemistry.orgnih.govmit.edu The use of bulky, electron-rich phosphine ligands in conjunction with a palladium precursor, such as Pd2(dba)3, allows for the efficient coupling of indoles with aryl halides (iodides, bromides, and chlorides) and triflates. organic-chemistry.orgnih.gov The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), is critical for the success of the reaction. organic-chemistry.org
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. These reactions typically employ a copper(I) salt, such as CuI, in the presence of a ligand, often a diamine, and a base. This methodology has been shown to be effective for the N-arylation of indoles with aryl halides. nih.gov
The following table summarizes representative conditions for N-arylation of indoles, which are applicable to the this compound scaffold.
| Catalyst System | Arylating Agent | Base | Solvent | Typical Conditions | Ref |
| Pd2(dba)3 / Bulky Phosphine Ligand | Aryl Halide/Triflate | NaOt-Bu | Toluene or Dioxane | Inert atmosphere, elevated temperature | organic-chemistry.orgnih.gov |
| CuI / Diamine Ligand | Aryl Halide | K2CO3 or Cs2CO3 | DMF or Dioxane | Elevated temperature | nih.gov |
Halogenation and Other Aromatic Electrophilic/Nucleophilic Substitutions
Further functionalization of the aromatic ring of this compound can be achieved through halogenation and other electrophilic or nucleophilic substitution reactions. The existing fluorine and methyl substituents on the benzene ring direct the regioselectivity of these transformations.
Electrophilic Aromatic Halogenation:
In electrophilic aromatic substitution reactions, the electron-donating methyl group at the 5-position and the weakly deactivating but ortho-, para-directing fluorine atom at the 6-position will influence the position of incoming electrophiles. The methyl group is an activating group, directing electrophiles to the ortho and para positions relative to it (positions 4 and 6). The fluorine atom, while deactivating due to its high electronegativity, also directs ortho and para (positions 5 and 7).
Considering the directing effects of both substituents, electrophilic halogenation (e.g., bromination or chlorination) of this compound is expected to occur primarily at the C-7 position, which is ortho to the fluorine and meta to the methyl group, and to a lesser extent at the C-4 position, which is ortho to the methyl group and meta to the fluorine. The steric hindrance from the adjacent methyl group might disfavor substitution at the C-4 position. wikipedia.org Typical reagents for electrophilic halogenation include molecular halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). lumenlearning.com
Nucleophilic Aromatic Substitution:
The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr), particularly if there are strong electron-withdrawing groups present on the ring. In the case of this compound, the oxindole ring itself is not strongly electron-withdrawing. However, if additional electron-withdrawing groups were introduced, for example a nitro group, nucleophilic displacement of the fluorine atom by nucleophiles such as amines or alkoxides could become feasible.
Green Chemistry Principles in Oxindole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like oxindoles to minimize environmental impact and enhance sustainability. Key areas of focus include the use of solvent-free and catalytic systems, and the improvement of atom economy.
Solvent-Free and Catalytic Systems
The development of solvent-free reaction conditions and the use of efficient catalysts are central tenants of green chemistry.
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by microwave irradiation or ball-milling, can lead to significant reductions in waste and energy consumption. The Knoevenagel condensation, a key reaction for the synthesis of 3-substituted oxindoles, has been successfully performed under solvent-free conditions. researchgate.netresearchgate.netnih.govrsc.orgmdpi.com For instance, the condensation of oxindoles with aldehydes can be carried out using a solid support or a catalyst in the absence of a bulk solvent, often with improved reaction times and yields compared to traditional solution-phase methods. researchgate.netmdpi.com
Catalytic Systems:
The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green synthesis. Palladium-catalyzed reactions, such as the intramolecular α-arylation of anilides, are highly efficient for the construction of the oxindole core. researchgate.netnih.gov The development of heterogeneous palladium catalysts, for example, palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al2O3), allows for easy separation and reuse of the catalyst, contributing to a more sustainable process. researchgate.net
Atom Economy and Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy are those in which most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts.
Palladium-catalyzed reactions, such as the asymmetric addition of oxindoles to allenes, have been highlighted as atom-economical methods for the synthesis of complex oxindole derivatives. nih.govacs.org This type of reaction, which involves the addition of a C-H bond across an allene, avoids the use of pre-functionalized starting materials and the generation of stoichiometric byproducts, thus maximizing atom economy. nih.gov
The following table provides a conceptual comparison of synthetic strategies in terms of green chemistry principles.
| Synthetic Strategy | Green Chemistry Aspect | Advantages |
| Solvent-Free Knoevenagel Condensation | Reduction of solvent waste | Reduced environmental impact, often faster reaction times, easier purification. researchgate.netmdpi.com |
| Heterogeneous Catalysis (e.g., Pd/C) | Catalyst recyclability | Lower catalyst loading, reduced cost, minimized metal contamination in the product. researchgate.net |
| Atom-Economical Additions (e.g., to allenes) | High atom economy | Minimal byproduct formation, efficient use of starting materials. nih.govacs.org |
Mechanistic Investigations in 6 Fluoro 5 Methyl 2 Oxindole Synthesis and Reactivity
Elucidation of Reaction Pathways for Fluorination
The introduction of a fluorine atom onto the oxindole (B195798) core, specifically at the C6 position, is a critical step in the synthesis of 6-fluoro-5-methyl-2-oxindole. This is typically achieved through the electrophilic fluorination of a 5-methyl-2-oxindole precursor. The mechanism of this transformation is complex and can proceed through multiple pathways, influenced by the choice of fluorinating agent, solvent, and other reaction conditions.
Computational studies on related aromatic systems provide significant insight into the transition states and intermediates involved in the fluorination of the 5-methyl-2-oxindole ring. The reaction with electrophilic N-F reagents, such as Selectfluor, is believed to initiate with the formation of a π-complex between the electron-rich aromatic ring of the oxindole and the fluorinating agent. researchgate.net Theoretical calculations suggest that a fluorine bond (F∙∙∙π) plays a significant role in stabilizing this initial complex. researchgate.net
From this π-complex, the reaction can proceed through different transition states depending on the dominant mechanism. In an ionic pathway, a direct SN2-type attack occurs. However, a single-electron transfer (SET) mechanism is often preferred for electron-rich substrates. researchgate.net This SET event leads to the formation of a radical cation of the oxindole and a radical species from the fluorinating agent. Density Functional Theory (DFT) calculations on indole (B1671886) derivatives have been used to map the activation barriers of competing reaction pathways, demonstrating that the transition state's energy determines the reaction's selectivity and efficiency. rsc.org
| Mechanism Pathway | Key Intermediate(s) | Nature of Transition State (TS) | Supporting Evidence |
|---|---|---|---|
| Ionic (SN2-type) | Sigma Complex (Wheland Intermediate) | Late transition state with significant C-F bond formation and C-H bond breaking character. | Kinetic studies on electrophilic aromatic substitution. |
| Single Electron Transfer (SET) | π-Complex, Oxindole Radical Cation | Transition state for electron transfer from the oxindole HOMO to the fluorinating agent LUMO. | Computational studies showing preference for SET with electron-rich aromatics. researchgate.net |
| Radical Combination | Oxindole Radical Cation, Fluorine Radical | Low-barrier transition state for the combination of the radical cation and a fluorine atom/radical. | Observed in photocatalytic and radical-initiated fluorinations. nih.gov |
The formation of the C-F bond on the this compound precursor can occur through fundamentally different ionic and radical mechanisms, with the distinction often being subtle. rsc.org
Ionic Mechanism: In a purely ionic (electrophilic aromatic substitution) pathway, the π-system of the 5-methyl-2-oxindole acts as a nucleophile, attacking the electrophilic fluorine atom of an N-F reagent like Selectfluor. nih.gov This proceeds through a high-energy cationic intermediate known as a sigma complex or Wheland intermediate, which then rearomatizes by losing a proton to afford the fluorinated product.
Radical Mechanism: Alternatively, the reaction can be initiated by a single-electron transfer (SET) from the electron-rich oxindole to the fluorinating agent. researchgate.net This generates an oxindole radical cation. The subsequent step can involve either the collapse of this radical cation with a fluorine radical or further reaction pathways. wikipedia.org The use of photocatalysis or radical initiators can explicitly favor this pathway. nih.govmdpi.com Many N-F reagents, traditionally considered electrophilic sources, are now understood to be competent fluorine atom transfer agents in radical reactions. wikipedia.org The competition between these two pathways is dictated by factors such as the redox potentials of the substrate and the fluorinating agent, solvent polarity, and the presence of light or catalysts. rsc.org
| Feature | Ionic (Electrophilic) Mechanism | Radical Mechanism |
|---|---|---|
| Initiation | Nucleophilic attack of the aromatic π-system on an electrophilic fluorine source. | Single Electron Transfer (SET) from the aromatic ring to the fluorinating agent or homolysis of a reagent. researchgate.netwikipedia.org |
| Key Intermediate | Sigma complex (arenium ion). | Aromatic radical cation. nih.gov |
| Fluorine Source | Acts as an electrophile (e.g., Fδ+). | Acts as a fluorine atom donor. wikipedia.org |
| Influencing Factors | Substrate nucleophilicity, acidity of the medium. | Redox potentials, light (photocatalysis), radical initiators. nih.gov |
| Common Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI). | Selectfluor, NFSI (acting as F atom donors), XeF2, F2. wikipedia.org |
Mechanistic Aspects of Stereoselective Transformations
While the 6-fluoro-5-methyl substitution pattern itself is achiral, the C3 position of the oxindole ring is a common site for functionalization, leading to the creation of a stereocenter. The electronic properties of the fluorine and methyl groups can influence the reactivity and selectivity of these transformations.
The asymmetric synthesis of 3-substituted 3-fluoro-2-oxindoles and related chiral structures relies on the use of chiral catalysts to create a spatially defined environment around the substrate. rsc.org This chiral environment forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives (e.g., squaramides), are frequently employed. mdpi.com These catalysts typically operate through non-covalent interactions, primarily hydrogen bonding. For instance, a bifunctional thiourea (B124793) catalyst can simultaneously activate the oxindole's N-H or carbonyl group (acting as a Brønsted acid/H-bond donor) and the incoming electrophile or nucleophile (via its basic moiety), orienting them in a specific 3D arrangement that dictates the stereochemical outcome. nih.gov
Metal Catalysis: Chiral complexes of transition metals like rhodium, palladium, or nickel are also effective. mdpi.comnih.gov In these systems, a chiral ligand coordinates to the metal center. The oxindole substrate then binds to this chiral metal complex. The subsequent bond-forming event, such as an allylation or arylation, occurs within the chiral sphere of the ligand, effectively transferring the stereochemical information from the ligand to the product. rsc.org The mechanism often involves the formation of chiral metal enolates or π-allyl complexes as key stereodetermining intermediates. nih.gov
| Catalyst Type | Example Catalyst Class | Mechanism of Chirality Transfer | Key Interactions/Intermediates |
|---|---|---|---|
| Organocatalysis | Cinchona Alkaloid Derivatives (Thioureas, Squaramides) | Creation of a chiral cavity via hydrogen bonding. nih.gov | Dual activation of nucleophile and electrophile through non-covalent bonds. |
| Metal Catalysis | Chiral Diene-Rhodium Complexes | Formation of a chiral metal-substrate complex. nih.gov | Chiral π-allyl rhodium intermediates. nih.gov |
| Metal Catalysis | (R)-BINAP-Nickel Complexes | Asymmetric induction within the coordination sphere of the metal. mdpi.com | Chiral nickel enolate intermediates. |
| Phase Transfer Catalysis | Chiral Ammonium Salts | Formation of a chiral ion pair between the catalyst and the enolate. nih.gov | Tight ion pairing in a chiral environment. nih.gov |
When functionalization of this compound leads to the formation of two or more stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. This is often achieved in cascade reactions or cycloadditions where the geometry of the transition state is highly constrained.
In the synthesis of spirooxindoles via [3+2] cycloaddition reactions, for example, N-2,2,2-trifluoroethylisatin ketimines can serve as azomethine ylide precursors. nih.gov A chiral catalyst not only controls which face of the ylide is attacked (enantioselectivity) but also dictates the orientation of the dipolarophile as it approaches the ylide. This control arises from minimizing steric clashes and maximizing favorable electronic interactions (e.g., π-π stacking) in the transition state, leading to the preferential formation of one diastereomer. nih.gov DFT calculations have been instrumental in elucidating these transition state structures, showing how subtle interactions can lead to high levels of diastereoselective control in the formation of complex spirocyclic systems. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule like 6-Fluoro-5-methyl-2-oxindole. The technique operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent peaks are associated with the carbonyl group of the lactam ring and the N-H bond. youtube.com Carbonyl (C=O) functional groups are readily identified due to their sharp, intense absorption peaks in the range of 1670 to 1780 cm⁻¹. libretexts.org The N-H group of the amine in the oxindole (B195798) ring is also easily identifiable, typically absorbing in the 3300 to 3500 cm⁻¹ range with a sharper and less intense band than an O-H band. libretexts.org
Other significant absorptions include C-H stretching from the methyl group and the aromatic ring, as well as vibrations from the carbon-fluorine bond. libretexts.org The analysis of these characteristic frequencies allows for the unambiguous confirmation of the compound's functional group architecture.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Alkyl C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| Amide Carbonyl (C=O) | Stretching | ~1710 | Strong, Sharp |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |
| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While a specific crystal structure for this compound is not widely reported, analysis of closely related oxindole derivatives provides significant insight into the expected structural features. For instance, studies on compounds containing the spirooxindole motif reveal that the core 2,3-dihydro-1H-indole ring system is nearly planar. nih.gov X-ray diffraction analysis of related fluorinated indole (B1671886) compounds has been successfully used to confirm their absolute stereochemistry. acs.org
In the crystal lattice of oxindole-based structures, molecules are often connected by intermolecular hydrogen bonds, typically involving the N-H group of one molecule and the carbonyl oxygen of another, forming dimers or extended ribbon-like motifs. nih.gov These non-covalent interactions play a critical role in the stability and packing of the crystal structure. A crystallographic study of this compound would be expected to reveal these characteristic planar and hydrogen-bonded features.
Chromatographic Methods for Purification and Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed.
HPLC is a powerful analytical technique used for the separation, quantification, and purification of individual components from a mixture. It is particularly valuable for assessing the purity of synthetic compounds and for isolating them in high purity.
The analysis of fluoro-oxindole derivatives is commonly performed using reverse-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. A typical method for a related compound, 5-fluoro-2-oxindole, involves a C18 column with a mobile phase consisting of a gradient or isocratic mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. liberty.edu Detection is commonly achieved using a UV detector, as the oxindole ring system contains a chromophore that absorbs UV light. liberty.edu For instance, 5-fluoro-2-oxindole can be detected at 214 nm. liberty.edu HPLC has also been used to confirm the conversion of starting materials and the yield of products in syntheses involving related fluoro-indoles. chemicalbook.com
Table 2: Representative HPLC Method for Fluoro-Oxindole Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase |
| Mobile Phase | Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Method Type | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~214 nm |
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used primarily for qualitative analysis. sigmaaldrich.com It is widely employed by synthetic chemists to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation using column chromatography. chemistryhall.com
In the context of this compound, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. nih.gov The technique typically utilizes a stationary phase of silica (B1680970) gel coated on a glass or aluminum plate. The plate is developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
For a related compound, 6-fluoroindolin-2-one, analysis was performed on a silica gel plate with a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 1:1 ratio, which resulted in an Rf (retention factor) value of 0.30. chemicalbook.com The spots on the TLC plate can be visualized under UV light or by using a chemical staining agent like phosphomolybdic acid. chemistryhall.com
Computational Chemistry and in Silico Approaches for Oxindole Research
Molecular Dynamics Simulations for Conformational Analysis and Stability
Solvent Effects and Dynamic Behavior:Information regarding the analysis of solvent effects and the dynamic behavior of this specific compound in simulation environments is not available.
While general research exists for the broader class of oxindole (B195798) derivatives, the specific data required to construct the article solely on 6-Fluoro-5-methyl-2-oxindole as per the detailed outline is absent from the scientific literature indexed in the search.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a substituted oxindole like this compound, these calculations can reveal how the fluorine and methyl groups influence the electron distribution and reactivity of the core oxindole scaffold.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. acs.org
For this compound, DFT analysis can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.org
The positions of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene (B151609) ring are expected to significantly modulate the electron density and the HOMO-LUMO distribution across the this compound molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.6 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule |
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (TS), intermediates (INT), and calculate the activation energies (Ea) required for a reaction to proceed. nih.gov This provides deep insight into reaction pathways, regioselectivity, and stereoselectivity. nih.gov
For reactions involving this compound, such as C3-alkylation or aldol (B89426) condensation, computational chemists can model the interaction with reactants and catalysts. The process involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to visualize the energy barriers.
These calculations can explain, for example, why a particular diastereomer is formed preferentially or how a catalyst lowers the activation energy of a specific step. nih.gov
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (Reactant → Transition State → Product)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction |
| Transition State (TS) | +15.2 | Highest energy point along the reaction coordinate |
| Products | -5.8 | Final products of the reaction step |
| Activation Energy (Ea) | 15.2 | Energy barrier for the forward reaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodologies only)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity. QSAR models are powerful predictive tools in drug discovery for forecasting the activity of unsynthesized compounds.
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. They are broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges). Examples include descriptors used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Once a large pool of descriptors is generated for a set of oxindole analogues, a crucial step is to select a subset of relevant descriptors that have the most significant correlation with the biological activity. This avoids overfitting the model and improves its predictive power. Selection methods often involve statistical techniques like genetic algorithms or stepwise regression.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Topological (2D) | Kier & Hall Connectivity Indices | Atom connectivity and branching |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular shape and size |
| Electrostatic (3D) | Partial Charges | Electron distribution and polarity |
| Quantum Chemical | HOMO/LUMO Energy | Electronic reactivity and stability |
After selecting the most relevant descriptors, a mathematical model is built to relate them to the observed biological activity (e.g., pIC50). Various statistical methods are employed for this purpose:
Partial Least Squares (PLS): A regression technique widely used in QSAR, especially when the number of descriptors is large and they are correlated. It reduces the variables to a smaller set of orthogonal components to build the model.
Support Vector Machine (SVM): A machine learning method that can handle complex, non-linear relationships between descriptors and activity.
Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates biological activity with the steric and electrostatic fields surrounding the aligned molecules in a 3D grid.
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that calculates similarity indices at the grid points using additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
The quality and predictive ability of the developed QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient (q²), and external validation on a separate test set of compounds.
Biological Relevance and Target Interaction Research of Oxindole Derivatives
In Vitro Studies on Enzyme Inhibition by Fluorinated Oxindoles
Fluorination of the oxindole (B195798) scaffold has been a key strategy in medicinal chemistry to enhance metabolic stability and improve pharmacodynamic effects. The following sections detail the research findings on the interaction of fluorinated oxindoles with several biological targets.
Alpha-Glucosidase Inhibition Studiesnih.govresearchgate.netnih.govnih.govaboutscience.eu
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial blood sugar levels. nih.govaboutscience.eu Oxindoles have been identified as a class of compounds with the ability to inhibit α-glucosidase. nih.govaboutscience.eu To develop novel and potent inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.netfrontiersin.org
The biological assessment showed that most of the synthesized 5-fluoro-2-oxindole derivatives exhibited potential inhibition of α-glucosidase. nih.govresearchgate.net Notably, several compounds displayed significantly better inhibitory activity than the reference drug, acarbose. For instance, compounds designated as 3d, 3f, and 3i in one study showed IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, which is approximately 10 to 15 times more potent than acarbose (IC50 = 569.43 ± 43.72 μM). nih.govnih.gov Kinetic mechanism studies revealed that these potent compounds inhibited α-glucosidase in a reversible and mixed-type manner. researchgate.netnih.gov
| Compound | IC50 Value (μM) | Inhibition Type | Reference |
|---|---|---|---|
| Compound 3d | 49.89 ± 1.16 | Reversible, Mixed | nih.govresearchgate.net |
| Compound 3f | 35.83 ± 0.98 | Reversible, Mixed | nih.govresearchgate.net |
| Compound 3i | 56.87 ± 0.42 | Reversible, Mixed | nih.govresearchgate.net |
| Acarbose (Reference) | 569.43 ± 43.72 | N/A | nih.govnih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition Mechanismsnih.govnih.govnih.govrsc.org
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the cell cycle. nih.govnih.gov Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govrsc.org Oxindole-based structures have been investigated as CDK inhibitors. nih.gov
Research has shown that substitution on the oxindole ring influences inhibitory activity. For example, studies on oxindole–indole (B1671886) conjugates found that C-5 substitution with a fluoro group was advantageous for anti-proliferative action. nih.gov One such fluorinated compound (designated 6b) showed an IC50 of 6.36 ± 0.29 μM against the MCF-7 breast cancer cell line, which was more potent than the reference compound staurosporine (IC50 = 10.29 ± 0.72 μM). nih.gov The mechanism of action involves the oxindole moiety forming hydrogen bonds with key amino acids in the CDK active site, such as Glu94 and Val96. nih.gov Oxindolimine-metal complexes have also been shown to inhibit CDK1/cyclin B, with the metal ion providing a more rigid conformation that enhances interaction with the ATP-binding site. nih.gov
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 5-Fluoro-oxindole-indole conjugate (6b) | CDK4 | IC50 = 1.82 µM (CDK4); More potent anti-proliferative activity against MCF-7 cells (IC50 = 6.36 µM) than staurosporine. | nih.gov |
| Oxindolimine-copper(II) complexes | CDK1/cyclin B | Showed significant inhibition; more active than corresponding zinc complexes or the free ligand. | nih.gov |
Bruton's Tyrosine Kinase (BTK) Inhibitionnih.govchemrxiv.orgacs.org
Bruton's tyrosine kinase (BTK) is a cytoplasmic, non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. nih.govchemrxiv.org It is a validated therapeutic target for various B-cell malignancies. chemrxiv.org Oxindole derivatives have been designed and synthesized as potential BTK inhibitors. nih.govacs.org
In a study focused on developing new BTK inhibitors, a library of 5-substituted oxindole derivatives was created. nih.gov Through structure-based design and screening, four compounds (9b, 9f, 9g, and 9h) were identified that displayed potent activity against BTK-high RAMOS cells, with IC50 values in the lower sub-micromolar range. chemrxiv.org Further investigation showed that compound 9h selectively inhibited the phosphorylation of BTK at Tyr223 without affecting upstream proteins, highlighting its potential as a specific BTK signaling modulator. acs.org While these studies focused on 5-substituted oxindoles, the inclusion of fluorine in drug design is a common strategy to improve potency and pharmacokinetic properties.
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 9b | RAMOS (BTK-high) | IC50 < 3 μM | chemrxiv.org |
| 9f | RAMOS (BTK-high) | IC50 < 3 μM | chemrxiv.org |
| 9g | RAMOS (BTK-high) | IC50 < 3 μM | chemrxiv.org |
| 9h | RAMOS (BTK-high) | IC50 < 3 μM; Selective inhibition of pBTK (Tyr223). | chemrxiv.orgacs.org |
FLT3/CDK2 Kinase Dual Inhibitiondntb.gov.uamdpi.com
Fms-like receptor tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family and is frequently overexpressed in acute leukemia. dntb.gov.uamdpi.com Given the roles of both FLT3 and CDK2 in cancer cell proliferation, dual inhibition presents a promising therapeutic strategy. dntb.gov.ua Oxindole-based compounds have been explored for this purpose. mdpi.com
In a study aimed at discovering dual inhibitors, a series of new oxindole derivatives were synthesized. dntb.gov.ua The hybridization of a 5-fluoro oxindole with a 3-pyridyl moiety in a compound designated 5j resulted in cytostatic effects towards 32 cancer cell lines. mdpi.com Another compound, 5l, which featured a 6-chloro oxindole core, emerged as a potent dual inhibitor. It showed strong inhibition of FLT3 with an IC50 of 36.21 ± 1.07 nM and was a remarkably effective CDK2 inhibitor with an IC50 of 8.17 ± 0.32 nM, making it three times more potent than the reference drug sunitinib against CDK2. dntb.gov.uamdpi.com Molecular docking studies provided a rationale for this strong dual kinase inhibition. dntb.gov.ua
| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5l | 36.21 ± 1.07 | 8.17 ± 0.32 | dntb.gov.uamdpi.com |
| Sunitinib (Reference) | N/A | 27.90 ± 1.80 | dntb.gov.uamdpi.com |
MDM2 Protein Interaction and Modulationnih.govmdpi.comnih.gov
The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. nih.govmdpi.com Disrupting the p53-MDM2 interaction is a favored strategy to restore p53 function in cancers where p53 is wild-type but inactivated by MDM2 overexpression. nih.govmdpi.com Spiro-oxindoles and other indole derivatives have been prominent in the development of MDM2 inhibitors. nih.govmdpi.com
Research into fluorinated indole-based MDM2 antagonists has shown that the introduction of fluorine substituents can significantly improve binding activity. nih.govnih.gov This enhancement is attributed to electrostatic interactions between the small molecule and the His96 residue of the MDM2 protein. nih.gov One study identified a potent trifluoro-substituted compound that disrupts the p53/MDM2 interaction with a Ki value of 0.13 μM. nih.gov These compounds work by binding to a hydrophobic pocket on the MDM2 surface, mimicking the interaction of key p53 amino acids (Phe19, Trp23, and Leu26) and thereby preventing MDM2 from binding to and degrading p53. mdpi.comacs.org This leads to the activation of p53 and the expression of p53-dependent genes like p21, resulting in cell cycle arrest. nih.gov
| Compound Class | Binding Affinity (Ki) | Mechanism of Action | Reference |
|---|---|---|---|
| Trifluoro-substituted indole antagonist (acid form) | 0.13 μM | Disrupts p53-MDM2 interaction, activates p53. | nih.gov |
| Trifluoro-substituted indole antagonist (ester form) | 0.4 μM | Disrupts p53-MDM2 interaction, activates p53. | nih.gov |
| Spiro-oxindole derivatives | Varies | Inhibits p53-MDM2 protein-protein interaction. | mdpi.comacs.org |
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) Inhibitionnih.govpatsnap.comnih.gov
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway. nih.govpatsnap.com Inhibition of DprE1 blocks this synthesis, leading to bacterial cell death, making it a key target for new anti-tuberculosis drugs. nih.govpatsnap.com Various classes of DprE1 inhibitors have been reported, which are broadly categorized as covalent and non-covalent inhibitors. nih.gov While numerous scaffolds have been investigated for DprE1 inhibition, including benzothiazolylpyrimidine-5-carboxamides, specific research detailing fluorinated oxindoles as DprE1 inhibitors is not prominent in the reviewed literature. nih.gov The established DprE1 inhibitors often contain a nitro group that forms a covalent adduct with a cysteine residue (Cys387) in the enzyme's active site. nih.gov
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are critical in the inflammatory process, leading to the production of prostaglandins and leukotrienes, respectively nih.gov. Dual inhibitors of both COX and 5-LOX are of significant interest as they may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov.
While the oxindole scaffold is recognized for a wide range of biological activities, including anti-inflammatory properties, specific research on the direct inhibitory effects of 6-Fluoro-5-methyl-2-oxindole on the COX and 5-LOX pathways is not extensively documented in publicly available literature. However, the anti-inflammatory potential of various oxindole derivatives has been noted, suggesting that this class of compounds may interact with inflammatory pathways nih.gov. The development of dual COX/5-LOX inhibitors is considered a promising approach for creating novel anti-inflammatory agents nih.gov.
Further investigation is required to elucidate the precise mechanism of action of this compound and to determine its specific inhibitory profile against COX and 5-LOX enzymes.
Urease Enzyme Modulation
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori, contributing to conditions like peptic ulcers nih.govresearchgate.net. Consequently, the inhibition of urease is a therapeutic strategy for managing these conditions tandfonline.com.
Research has demonstrated that various oxindole derivatives can act as urease inhibitors. For instance, a series of novel oxindole derivatives have been synthesized and shown to exhibit potent urease inhibitory activity, with some compounds surpassing the efficacy of the standard inhibitor, thiourea (B124793) nih.gov. Molecular docking studies have further illuminated the potential binding interactions of these oxindole derivatives within the active site of the urease enzyme nih.gov.
| Compound Class | Example Inhibitor(s) | Urease Inhibition (IC50) | Reference |
| Oxindole Derivatives | Compound 5 | 13.00 ± 0.35 µM | nih.gov |
| Compound 11 | 19.20 ± 0.50 µM | nih.gov | |
| Standard | Thiourea | 21.00 ± 0.01 µM | nih.gov |
This table presents the urease inhibitory activity of selected oxindole derivatives as reported in the literature. Data for this compound is not currently available.
Mps1 Kinase Inhibition
Monopolar spindle 1 (Mps1) kinase is a crucial regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. The dysregulation of Mps1 has been linked to aneuploidy and is a characteristic of many cancers, making it an attractive target for anticancer drug development researchgate.net.
While there is extensive research on small molecule inhibitors of Mps1 kinase, specific studies detailing the inhibitory activity of this compound against Mps1 are not prominent in the available literature. However, the broader class of oxindole derivatives has been investigated as kinase inhibitors nih.gov. The development of selective small-molecule inhibitors of Mps1 has been shown to induce defects in the mitotic checkpoint, leading to decreased cancer cell viability researchgate.net.
Given the established role of the oxindole scaffold in kinase inhibition, it is plausible that this compound could exhibit activity against Mps1. Further screening and enzymatic assays would be necessary to confirm this potential and to determine its potency and selectivity.
Other Relevant Kinase Target Engagements
The oxindole core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including various protein kinases nih.gov. Dysregulation of kinase activity is a hallmark of cancer, and as such, kinase inhibitors are a major focus of anticancer drug discovery ugr.es.
Oxindole derivatives have been identified as inhibitors of several kinases, including Transforming growth factor-β-activating kinase 1 (TAK1) nih.gov. For example, certain oxindole analogues have demonstrated potent inhibition of TAK1 with IC50 values in the nanomolar range nih.gov. The oxindole scaffold has also been utilized in the development of inhibitors for other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in Alzheimer's disease semanticscholar.org.
While a comprehensive kinase inhibition profile for this compound is not yet available, the documented activity of related compounds suggests its potential to engage with various kinase targets. The specific substitutions on the oxindole ring, namely the 6-fluoro and 5-methyl groups, would play a critical role in determining its target selectivity and inhibitory potency.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The biological activity of oxindole derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
Influence of Fluorine Substitution on Biological Activity
The introduction of fluorine into a drug molecule can have profound effects on its biological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence hydrogen bonding interactions. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a compound nih.gov.
In the context of oxindole derivatives, the position of the fluorine atom is critical. For example, in a series of pyrrole-oxindole progesterone receptor modulators, a fluorine atom at the 7-position of the oxindole ring was found to be a key feature of a potent and robust antagonist acs.org. While specific SAR studies on 6-fluoro-substituted oxindoles are limited, the general principles of fluorine substitution suggest that the 6-fluoro group in this compound could enhance its biological activity and pharmacokinetic profile.
Impact of Methyl Group Position and Stereochemistry
The position and stereochemistry of a methyl group can also significantly impact the biological activity of a molecule. A methyl group can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Additionally, the steric bulk of a methyl group can dictate the molecule's preferred conformation and its binding to a biological target.
Design Principles for Enhanced Target Selectivity
The development of oxindole derivatives with high target selectivity is a key focus in medicinal chemistry. Selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Several design principles are employed to achieve this for oxindole-based compounds.
Scaffold Modification and Hybridization: A primary strategy involves modifying the core oxindole structure or combining it with other pharmacologically active moieties. The 3,3-disubstituted oxindole framework offers a rigid and versatile three-dimensional scaffold. For instance, engineering this scaffold with a purine hinge-binding element has led to the creation of highly selective PI3Kδ kinase inhibitors by capitalizing on subtle differences in the selectivity pockets of various isoforms. bohrium.com Similarly, creating hybrid molecules that merge the oxindole scaffold with frameworks like pyrazolo[3,4-d]pyrimidine or aminopurine has produced multi-targeted agents with specific inhibitory actions. nih.gov
Substitution and Functional Group Manipulation: The addition of specific functional groups to the oxindole ring system is a critical tactic for refining target affinity and selectivity. mdpi.com
Electron-Donating and Withdrawing Groups: Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the oxindole ring allows for systematic evaluation of how electronic modifications impact biological activity. nih.gov
C3-Position Substitutions: The C3 position of the oxindole is frequently modified to enhance interactions with target enzymes. nih.gov For example, 3-alkenyl-oxindole derivatives have shown potent activity as multi-kinase inhibitors. nih.gov
Side Chain Modifications: The addition of substituents to side chains can optimize the molecule's fit within the binding site of a target protein. This approach has been used to design new inhibitors well-suited to the GSK-3β active site. nih.gov
Bioisosteric Replacement and Conformational Constraints: Bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, is used to improve selectivity and pharmacokinetic profiles. In some cases, replacing the oxindole nucleus with structures like indane or tetralin rings has been shown to alter biological activity, highlighting the importance of the core scaffold. mdpi.com Furthermore, designing molecules with specific conformational constraints, such as spiro-fused heterocyclic systems, can lead to compounds with significant antiproliferative activity. researchgate.netnih.gov
These design strategies are often guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) calculations, to predict the binding affinity and selectivity of novel derivatives before synthesis. mdpi.comnih.gov
Interaction with Cellular Pathways (General, not clinical)
Cell Cycle Regulation Modulation
Oxindole derivatives have been shown to exert significant influence over cell cycle progression, a fundamental process often dysregulated in disease. The primary mechanism observed is the induction of cell cycle arrest at specific checkpoints, thereby inhibiting uncontrolled cell proliferation.
Research has demonstrated that various oxindole conjugates can halt the cell cycle at the G0/G1 or sub-G1 phases. For example, a novel pyrazole-oxindole conjugate, compound 6h, was found to disrupt cell cycle distribution, leading to an arrest in the G0/G1 phase and an increase in DNA fragmentation (Sub G0/G1 phase). nih.gov Similarly, the oxindole derivative SH-859 induced G0/G1 cell cycle arrest in renal cancer cells by increasing the expression of cell cycle regulators p21 and p27. mdpi.com
The table below summarizes the effects of different oxindole derivatives on cell cycle phases.
| Derivative | Cell Line | Effect on Cell Cycle | Key Proteins Modulated |
| Compound 6h (Pyrazole-oxindole conjugate) | Jurkat | G0/G1 arrest, increased Sub-G1 phase | Not specified |
| SH-859 | 786-O (Renal Cancer) | G0/G1 arrest | p21, p27 (upregulated) |
| Compounds 12a & 12c (Pyrazolo[3,4-d]pyrimidine-oxindole hybrids) | HepG2 | Sub-G1 arrest | CDK6 (inhibited) |
| Compound 8a (Indolylmethylene-hydrazono-oxindole) | T-47D (Breast Cancer) | G2/M and S phase arrest | CDK2 (inhibited) |
| Compounds 6e & 6f (Oxindole-indole conjugates) | MCF-7 (Breast Cancer) | G2/M arrest | CDK4 (inhibited) |
This table is generated based on data from multiple sources. nih.govmdpi.comnih.govmdpi.comtandfonline.com
The inhibition of cyclin-dependent kinases (CDKs) is a key mechanism through which these compounds modulate the cell cycle. CDKs are crucial enzymes that drive the progression through different phases of the cell cycle. mdpi.com For instance, certain oxindole-indole hybrids have been developed as potent inhibitors of CDK4, leading to G2/M phase arrest. mdpi.com Other derivatives have shown inhibitory activity against CDK2 and CDK6, resulting in cell cycle arrest and a block in proliferation. nih.govtandfonline.com
Apoptotic Pathway Induction (General mechanisms)
Apoptosis, or programmed cell death, is a critical cellular process for removing damaged or unwanted cells. Many oxindole derivatives have been found to induce apoptosis, primarily through the intrinsic, or mitochondrial, pathway. nih.gov
The intrinsic pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov The process is typically initiated by cellular stress, leading to changes in the mitochondrial membrane.
Key Steps in Oxindole-Induced Intrinsic Apoptosis:
Modulation of Bcl-2 Family Proteins: Oxindole derivatives can alter the balance of Bcl-2 family proteins. For example, the derivative SH-859 was shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov
Mitochondrial Disruption: This shift in protein balance leads to mitochondrial membrane permeabilization and the collapse of the mitochondrial membrane potential. nih.gov
Cytochrome c Release: The compromised mitochondrial membrane releases key apoptogenic factors, most notably cytochrome c, from the intermembrane space into the cytosol. nih.gov
Caspase Activation: In the cytosol, cytochrome c triggers the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. Activated caspase-9 then activates executioner caspases, like caspase-3. nih.gov
Cellular Dismantling: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
While the intrinsic pathway is the most commonly reported mechanism, some studies suggest that oxindole derivatives may also engage the extrinsic (death receptor-mediated) pathway, although this appears to be less common. nih.gov For example, one pyrazole-oxindole conjugate was suggested to mediate apoptosis through death receptors at the cell surface, as it did not cause mitochondrial depolarization. nih.gov Another study showed that an oxindole derivative, when combined with another compound, upregulated the expression of the apoptotic protein BAD, an antagonist of Bcl-2. mdpi.com
Anti-Inflammatory Signaling Pathways
Oxindole-based compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and mediators.
A prominent strategy in the design of anti-inflammatory oxindole derivatives is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These are two major enzymes in the arachidonic acid pathway, which produces inflammatory mediators like prostaglandins and leukotrienes. By inhibiting both pathways, these compounds can achieve broad anti-inflammatory effects. For example, the oxindole conjugate 4h showed potent dual inhibitory activity against both COX-2 and 5-LOX. nih.govtandfonline.com
Another important mechanism is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. The activation of MAPK pathways, such as JNK, is crucial in the development and maintenance of inflammatory responses. nih.gov The compound 5-fluoro-2-oxindole, which is structurally related to this compound, has been shown to inhibit the upregulation of phosphorylated MAPK induced by peripheral inflammation. nih.gov
Furthermore, these compounds can suppress the production of other key inflammatory mediators. Treatment with 5-fluoro-2-oxindole was found to inhibit the inflammation-induced upregulation of:
Inducible nitric oxide synthase (NOS2): An enzyme that produces nitric oxide, a pro-inflammatory molecule.
Microglial markers (CD11b/c and IBA-1): Indicating a reduction in the activation of microglia, which are immune cells in the central nervous system that contribute to neuroinflammation. nih.gov
4-hydroxy-2-nonenal (4-HNE): A marker of oxidative stress, which is closely linked to inflammation. nih.gov
Some indole derivatives have also been developed as inhibitors of the stimulator of interferon genes (STING) pathway, which can trigger inflammatory responses when constantly activated. nih.gov
The table below highlights the interaction of specific oxindole derivatives with anti-inflammatory targets.
| Compound/Derivative | Target Pathway/Enzyme | Observed Effect |
| Compound 4h | COX-2 / 5-LOX | Dual inhibition |
| 5-fluoro-2-oxindole | MAPK | Inhibition of phosphorylation |
| 5-fluoro-2-oxindole | NOS2, CD11b/c, IBA-1 | Inhibition of upregulation |
This table is generated based on data from multiple sources. nih.govtandfonline.comnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthesis Methods
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to synthesize fluorinated oxindoles with precise three-dimensional arrangements is a critical area of research. researchgate.net The goal is to create enantiomerically pure compounds, which can lead to improved therapeutic efficacy and reduced side effects.
Recent advancements have focused on asymmetric catalysis to construct C3-fluorinated quaternary stereocenters. researchgate.net Organocatalysis has emerged as a powerful tool, offering an environmentally benign alternative to traditional metal-based catalysts. For instance, a highly diastereoselective organocatalytic method has been developed for producing 3-fluoro-3′-hydroxy-3,3′-bisoxindoles from fluorooxindoles and isatins. acs.orgnih.gov This reaction, catalyzed by simple amines like triethylamine, proceeds in protic solvents at room temperature with high yields and stereoselectivities, and importantly, it can be scaled up without compromising its efficiency. acs.orgnih.gov This approach avoids the need for transition metals and chromatographic purification, aligning with the principles of green chemistry. acs.org
Another promising strategy involves the diastereoselective synthesis of complex structures like spirocyclopropyl oxindoles. acs.org These structures, which contain a highly strained cyclopropane (B1198618) ring fused to the oxindole (B195798) core, are of significant interest due to their broad spectrum of biological activities. acs.org P(NMe2)3-mediated reductive cyclopropanation has been shown to be an efficient, non-metal-involving protocol for creating highly functionalized spirocyclopropyl oxindoles with excellent diastereoselectivity. acs.org Furthermore, bimetallic catalysis, combining elements like iridium and magnesium, is being explored for the stereodivergent synthesis of complex molecules, allowing access to all possible stereoisomers of a target compound for comprehensive biological evaluation.
The table below summarizes selected stereoselective methods applicable to the synthesis of complex fluorinated oxindole derivatives.
| Method | Catalyst/Reagent | Key Features | Diastereomeric Ratio (dr) | Ref |
| Organocatalytic Aldol (B89426) Reaction | Triethylamine | Forms 3-fluoro-3′-hydroxy-3,3′-bisoxindoles; occurs in protic solvents; scalable. | Up to 99:1 | nih.gov |
| Reductive Cyclopropanation | P(NMe2)3 | Forms spirocyclopropyl oxindoles; non-metal based; high efficiency. | Good diastereoselectivity | acs.org |
| Multicomponent Reaction | Scandium triflate (Sc(OTf)3) | Forms disubstituted spirocyclopropyl oxindoles; high atom economy. | Up to 94:6:0:0 | acs.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel fluorinated oxindole derivatives. nih.gov These computational tools can accelerate the drug discovery process, which is traditionally long and costly, by rapidly analyzing vast chemical spaces and predicting the properties of new molecules. springernature.com
For fluorinated oxindoles, ML models can predict key properties such as binding affinity to a target protein, solubility, metabolic stability, and potential toxicity. mdpi.com By training on data from existing oxindole compounds, these models can guide medicinal chemists in prioritizing which derivatives of 6-fluoro-5-methyl-2-oxindole to synthesize, thereby reducing the number of failed experiments and conserving resources. acs.org Furthermore, AI can assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, a significant challenge in complex multi-step syntheses. mdpi.com
The application of AI in drug discovery is evolving from predictive modeling to generative design, where algorithms create entirely new molecular entities tailored to specific therapeutic needs. nih.gov
Exploration of New Biological Targets for Fluorinated Oxindoles
While fluorinated oxindoles are known for their activity against targets like receptor tyrosine kinases, ongoing research is focused on identifying novel biological targets to expand their therapeutic applications. nih.gov This exploration leverages both experimental screening and computational methods to uncover new mechanisms of action and potential treatments for a wider range of diseases.
One emerging target is AMP-activated protein kinase (AMPK), a key metabolic sensor involved in cellular energy homeostasis. nih.govresearchgate.net A novel 2-oxindole fluorinated derivative has been identified as an activator of AMPK, demonstrating potent antitumor activity in prostate cancer cell lines and xenograft models. nih.govresearchgate.net This finding suggests that fluorinated oxindoles could be developed as a new class of therapeutics for androgen-independent prostate cancer by targeting cellular metabolism. nih.gov
Another area of investigation is hepatic fibrosis, a condition characterized by excessive scar tissue formation in the liver for which effective treatments are lacking. nih.govdntb.gov.ua A series of fluorinated 3,3-disubstituted 2-oxindoles has been synthesized and evaluated for anti-hepatic fibrosis activity. rsc.orgrsc.org Certain compounds were found to inhibit the expression of key fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA) in hepatic stellate cells, indicating their potential as novel drug candidates for this disease. rsc.orgrsc.org
Computational drug repurposing is also being used to identify new targets for existing oxindole scaffolds. nih.govnih.gov By comparing the structural and electronic features of oxindole libraries with databases of known drugs and their targets, researchers can generate hypotheses for new therapeutic uses. nih.gov One such study identified vascular endothelial growth factor receptor 2 (VEGFR-2), a well-known target in oncology, as a potential target for a library of oxindole derivatives, highlighting the power of in silico methods to guide experimental research. nih.govnih.govresearchgate.net
The table below details some of the emerging biological targets for fluorinated oxindoles.
| Biological Target | Therapeutic Area | Key Findings | Ref |
| AMP-activated protein kinase (AMPK) | Prostate Cancer | A fluorinated 2-oxindole derivative activates AMPK, leading to inhibition of cancer cell viability and tumor growth. | nih.govresearchgate.net |
| Collagen I, Fibrosin, α-SMA | Hepatic Fibrosis | Specific fluorinated 2-oxindoles inhibit the expression of these key fibrotic markers in hepatic stellate cells. | rsc.orgrsc.org |
| VEGFR-2 | Oncology | In silico screening identified VEGFR-2 as a potential target for oxindole scaffolds, suggesting repurposing opportunities. | nih.govnih.gov |
Multicomponent Reactions and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, the development of sustainable methods for synthesizing fluorinated oxindoles is a key research direction. Multicomponent reactions (MCRs) are at the forefront of this effort, offering a highly efficient and atom-economical approach to building complex molecular architectures. nih.govrsc.org MCRs involve combining three or more starting materials in a single step to form a final product that contains portions of all the initial reactants. nih.gov This strategy minimizes waste, reduces the number of synthetic steps, and saves time and resources compared to traditional linear syntheses. rsc.orgrug.nl
The synthesis of diverse oxindole and spirooxindole derivatives has been successfully achieved using MCRs. nih.gov For example, a highly diastereoselective four-component reaction using rare-earth metal salts like scandium triflate as a catalyst has been developed for the synthesis of polysubstituted spirocyclopropyl oxindoles. acs.orgnih.gov This method proceeds with high yields and excellent control over stereochemistry. nih.gov
Beyond MCRs, other sustainable approaches are being explored. This includes the use of organocatalysis, which avoids the use of often toxic and expensive heavy metals. acs.org The development of reactions in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, further enhances the sustainability of these synthetic routes. researchgate.netacs.orgrug.nl Researchers are also focused on improving energy efficiency by designing reactions that can be conducted at room temperature. The overarching goal is to create synthetic pathways to valuable compounds like this compound that are not only efficient and versatile but also environmentally responsible. researchgate.net
Q & A
Q. What synthetic methodologies are optimal for preparing 6-Fluoro-5-methyl-2-oxindole while addressing regioselectivity challenges in fluorination and methylation?
- Methodological Answer : Fluorination at the 6-position and methylation at the 5-position of the oxindole scaffold can be achieved via palladium-catalyzed cross-coupling or directed ortho-metalation strategies. For regioselectivity, use protecting groups (e.g., Boc for the indole NH) to direct fluorination, followed by deprotection and methylation using methyl iodide under basic conditions. Reaction progress should be monitored via TLC and LC-MS to confirm intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine H/C NMR (in deuterated DMSO or CDCl₃) to verify substituent positions and purity. Fluorine-19 NMR is critical for confirming fluorination at the 6-position. High-resolution mass spectrometry (HRMS) validates molecular weight, while XRD crystallography resolves stereochemical ambiguities. Compare spectral data with analogs like 5-fluoro-2-oxindole for benchmarking .
Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS and quantify remaining parent compound using a calibrated UV-vis detector. Compare degradation kinetics with structurally similar compounds (e.g., 6-Fluoroindole) to identify stability trends .
Advanced Methodological Challenges
Q. What computational strategies predict the biological target interactions of this compound, particularly in kinase inhibition or receptor binding?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases from the PDB database) to model binding poses. Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding energy () and conformational stability. Compare results with experimental IC₅₀ values from enzymatic assays for correlation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Perform meta-analysis of published datasets (e.g., via Scopus or PubMed) to identify variables such as assay conditions (e.g., cell line heterogeneity, incubation time). Replicate key experiments in triplicate under standardized protocols. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to quantify variability and confirm reproducibility .
Q. What strategies optimize the selectivity of this compound derivatives for specific biochemical pathways?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methyl with ethyl or introducing electron-withdrawing groups). Test derivatives in parallel assays (e.g., kinase profiling panels) to map selectivity trends. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, polar surface area) with activity .
Data Analysis & Reporting
Q. How should researchers statistically validate the significance of this compound’s inhibitory effects in dose-response assays?
- Methodological Answer : Fit dose-response data to a four-parameter logistic curve (e.g., using GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and use the F-test to compare curve fits between analogs. Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., staurosporine for kinase inhibition) to normalize results .
Q. What guidelines ensure rigorous reporting of synthetic yields and purity for this compound in publications?
- Methodological Answer : Document yields as isolated masses after purification (e.g., column chromatography or recrystallization). Purity must exceed 95% as verified by HPLC (λ = 254 nm). Include full spectroscopic data (NMR, HRMS) in supplementary materials. Reference standard protocols from journals like Medicinal Chemistry Research for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
